2-(3-Iodo-5-methyl-1H-pyrazol-1-yl)aceticacid
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Overview
Description
2-(3-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with an iodine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-iodo-5-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or water, with a base like sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the iodine substituent or the pyrazole ring itself.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
2-(3-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis:
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The iodine substituent can enhance the compound’s binding affinity and specificity for certain targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrazole: Similar in structure but lacks the acetic acid moiety.
3,5-Dimethyl-4-iodopyrazole: Similar but with different substitution patterns on the pyrazole ring.
Uniqueness
2-(3-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both the iodine substituent and the acetic acid moiety.
Properties
Molecular Formula |
C6H7IN2O2 |
---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
2-(3-iodo-5-methylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C6H7IN2O2/c1-4-2-5(7)8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) |
InChI Key |
XMXAFFAFZFGTAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)O)I |
Origin of Product |
United States |
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